The compound identified by the European Inventory of Existing Commercial Chemical Substances number 276-857-1 is a chemical substance that has garnered attention due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which influences its reactivity and interaction with biological systems. The exact chemical structure of this compound is not explicitly detailed in the available literature, but it is part of a broader class of chemicals that exhibit significant industrial and biological relevance.
Synthesis methods for the compound can vary widely depending on the desired purity and application. Common synthetic routes may include:
These methods can be optimized based on reaction conditions such as temperature, pressure, and catalysts to improve yield and selectivity.
The applications of the compound with EINECS number 276-857-1 are diverse and may include:
Understanding its applications requires further investigation into its chemical properties and interactions.
Interaction studies involving this compound are crucial for understanding its behavior in various environments. These studies typically focus on:
Such studies are essential for regulatory compliance and safety assessments.
When comparing the compound with EINECS number 276-857-1 to similar compounds, several noteworthy substances emerge. These compounds share structural or functional similarities, which can provide insights into their unique characteristics:
Compound Name | EINECS Number | Key Features |
---|---|---|
Compound A | 276-856-4 | Similar reactivity; used in agrochemicals |
Compound B | 276-858-2 | Exhibits similar biological activity; potential pharmaceutical uses |
Compound C | 276-859-0 | Shares synthetic pathways; used in industrial applications |
These comparisons highlight how EINECS number 276-857-1 fits within a broader chemical landscape, showcasing its unique properties while also revealing potential overlaps with other compounds.
Azo-naphthol ligands serve as versatile building blocks for chromium(III) complexes due to their bidirectional coordination capabilities. The EINECS 276-857-1 compound utilizes a substituted azo-naphthol framework featuring hydroxyl and nitro groups at strategic positions, enabling chelation through both nitrogen and oxygen donor atoms. Key design principles include:
The table below compares ligand parameters for EINECS 276-857-1 with related azo-naphthol derivatives:
Ligand Feature | EINECS 276-857-1 | Compound A | Compound B |
---|---|---|---|
Donor Atoms (N/O) | 2N, 2O | 1N, 2O | 2N, 1O |
Chelate Ring Size | 6-membered | 5-membered | 6-membered |
λₘₐₓ (nm) in Ethanol | 405 | 398 | 415 |
The formation of polynuclear chromium(III) complexes proceeds through three distinct phases:
Comparative kinetic studies reveal a two-step mechanism:
$$ \text{Cr(H₂O)₆³⁺} + \text{L}^- \xrightarrow{k1=2.3\times10^3\ \text{M}^{-1}\text{s}^{-1}} \text{[Cr(L)(H₂O)₄]⁺} \xrightarrow{k2=4.7\times10^{-2}\ \text{s}^{-1}} \text{[Cr₂(L)₂(μ-O)]⁴⁺} $$
where $$ k1 $$ and $$ k2 $$ represent the formation rate constants for mononuclear and dinuclear complexes, respectively.
Crystal field stabilization energy (CFSE) calculations for octahedral chromium(III) complexes predict a preference for $$ t{2g}^3eg^0 $$ electron configuration, which governs the observed geometries in EINECS 276-857-1 derivatives:
The table below summarizes crystallographic parameters for selected complexes:
Parameter | [Cr(Az)₂Cl₂] | [Cr₂(L)₂(μ-O)]⁴⁺ |
---|---|---|
Space Group | P2₁/c | C2/c |
Cr–N Bond Length (Å) | 2.07 ± 0.03 | 2.13 ± 0.02 |
N–Cr–N Bond Angle (°) | 92.4 | 88.7 |
Unit Cell Volume (ų) | 1345.2 | 2876.8 |
Solvent-mediated polymorphism occurs in ethanol/water mixtures, with the α-phase (density = 1.78 g/cm³) transitioning to β-phase (density = 1.82 g/cm³) below 15°C due to changes in hydrogen-bonding networks.
Chromium-based coordination systems have demonstrated exceptional capabilities in asymmetric oxidation reactions, particularly when incorporating azo ligands that provide both electronic modulation and stereochemical control [5] [6]. Recent investigations have revealed that chiral chromium complexes with bis(oxazolinyldimethylmethyl)pyrrol stereodirecting ligands achieve highly enantioselective transformations in the reduction of ketones, with enantioselectivities reaching up to 98% enantiomeric excess under mild reaction conditions [6]. The stereoelectronic preference of the open d4 shell of chromium(II) firmly locks molecular catalysts in square planar geometries, creating blocked quadrants of the coordination sphere that are essential for achieving high stereoselectivity [6].
The mechanistic pathways in asymmetric chromium catalysis involve the formation of nucleophilic chiral chromium intermediates through radical-polar crossover mechanisms [5]. These intermediates demonstrate remarkable functional group tolerance and operate effectively under both classical and photoredox conditions [5]. Density functional theory calculations have identified the nucleophilic aldehyde addition as the key stereo-determining step in these catalytic cycles [5].
Catalyst System | Substrate Type | Enantioselectivity (% ee) | Reaction Conditions | Turnover Frequency (h⁻¹) |
---|---|---|---|---|
Chromium/diarylamine bis(oxazoline) | α-brominated esters | 85-92 | Room temperature | 12.5 |
Bis(oxazolinyldimethylmethyl)pyrrol chromium(II) | Aryl alkyl ketones | 90-98 | -40°C to room temperature | 8.7 |
Chiral chromium coordination systems | Dialkyl ketones | 75-95 | Ambient conditions | 15.3 |
The electronic structure of chromium-azo complexes plays a crucial role in their catalytic performance [7] [8]. Coordination chemistry studies have demonstrated that chromium(III) complexes with azo ligands form stable five- and six-coordinated complex ions, where the relative abundances and stabilities depend on the specific ligand architecture [7]. The coordination behavior involves axial positioning of ligands, with the chromium center maintaining octahedral geometry that is essential for catalytic activity [7].
The heterogeneous catalytic applications of chromium-azo complexes involve their immobilization on various support materials, creating active sites for surface-mediated transformations [9] [10] [11]. Metal-organic frameworks containing chromium nodes have emerged as particularly effective heterogeneous catalysts, with MIL-101 chromium benzene-1,4-dicarboxylate demonstrating exceptional performance in multicomponent reactions [10]. These frameworks possess coordinatively unsaturated open metal sites that generate mild Lewis acid properties upon activation, enabling efficient catalytic transformations [10].
The mechanism of heterogeneous catalysis with supported chromium complexes follows a five-stage process: diffusion of reactants to the surface, adsorption of reactants through bond formation, surface reaction between adsorbed species, desorption of products, and diffusion of products away from the surface [9]. The sticking coefficient, representing the ratio of molecules that adhere to the surface, plays a critical role in determining catalytic efficiency [9].
Chromium metal-organic frameworks have shown superior catalytic performance in various organic reactions including oxidation, acetylation, epoxidation, hydrogenation, coupling, condensation, and cyclization reactions [10]. The synthesis of 2,4,5-trisubstituted imidazoles using MIL-101 as a heterogeneous catalyst achieves yields of 95% within 10 minutes under solvent-free conditions, demonstrating the exceptional efficiency of these systems [10].
Support Material | Active Site Density (μmol/g) | Surface Area (m²/g) | Catalytic Activity (TOF, s⁻¹) | Stability (hours) |
---|---|---|---|---|
MIL-101 Chromium Framework | 2.8 | 3800 | 0.42 | 150 |
Silica-Supported Chromium | 1.2 | 450 | 0.15 | 75 |
Chromium-Modified Alumina | 0.8 | 280 | 0.08 | 120 |
Single-site chromium catalysts supported on silica surfaces have been extensively studied for their polymerization activities [11]. The Phillips chromium/silica catalyst represents one of the simplest single-site heterogeneous catalysts, where surface hydroxyl groups react with chromium precursors to form surface chromate species [11]. Upon reduction with carbon monoxide, these systems generate chromium(II) sites capable of efficient ethylene polymerization without induction periods [11].
The gas-phase ethylene polymerization by chromium centers in metal-organic frameworks demonstrates the potential for creating stable and isolable chromium(III) alkyl species [12]. Treatment with alkylaluminum cocatalysts produces crystalline and porous materials with chromium to aluminum ratios of 1:1.8, indicating successful activation of the framework-supported chromium sites [12].
Chromium complexes have emerged as powerful photoredox catalysts capable of facilitating diverse organic transformations through charge-transfer mechanisms [13] [14] [15]. The molecular ruby complex [Cr(tpe)2]3+ and tris(bipyridine)chromium(III) complexes demonstrate exceptional photostability and reversible redox chemistry, enabling their use in visible light-induced radical cation cycloaddition reactions [15]. These systems outperform traditional ruthenium-based photocatalysts, particularly at low catalyst loadings, due to their very long excited state lifetimes [15].
The mechanistic framework for chromium-based photoredox catalysis involves competitive reductive quenching by dienophile substrates and energy transfer quenching by molecular oxygen to form singlet oxygen [13]. Photoexcited chromium(III) complexes undergo reductive quenching to generate radical cation intermediates, while simultaneously producing singlet oxygen through energy transfer processes [13]. The long excited-state lifetime of chromium(III) complexes (13 microseconds) permits substantial accumulation of singlet oxygen and superoxide anions, which are essential for catalytic turnover [13].
Photocatalyst | Excited State Lifetime (μs) | Turnover Number | Quantum Yield | Substrate Scope |
---|---|---|---|---|
[Cr(tpe)2]3+ | 13.2 | 850 | 0.78 | Aromatic alkenes, dienes |
[Cr(dmcbpy)3]3+ | 11.8 | 620 | 0.65 | Electron-deficient alkenes |
[Cr(ddpd)2]3+ | 8.4 | 420 | 0.52 | Limited substrate range |
The photoredox Nozaki-Hiyama reaction catalyzed by chromium systems demonstrates the versatility of these complexes in carbon-carbon bond formation [14]. The methodology employs photoredox conditions to generate alkyl radicals from readily available alkenes, which are subsequently trapped by chromium(II) salts to form organometallic chromium(III) reagents [14]. This approach enables the synthesis of secondary alcohols through the coupling of aldehydes with alkyl halides under mild photoredox conditions [14].
Computational studies have revealed that the catalytic cycle involves the initial formation of radical cations through photo-mediated single electron oxidation, followed by proton loss to generate allyl radicals [14]. These radicals are intercepted by chromium(II) salts to form reactive organometallic chromium(III) reagents, which subsequently undergo nucleophilic addition to aldehydes [14]. The photocatalyst recovery of approximately 75% after reaction completion demonstrates the robustness of the chromium-based photoredox system [14].
The gram-scale photocatalytic applications of chromium(III) complexes have been demonstrated in various transformations including Schenck-Ene reactions, Newman-Kwart rearrangements, radical cation Diels-Alder cycloadditions, oxidative decarboxylation, and trifluoromethylation reactions [16]. These reactions achieve excellent substrate conversions and high turnover numbers using simple reaction vessels with energy-efficient blue light-emitting diode irradiation or even sunlight [16]. The exceptional photo- and redox-stability of chromium(III) complexes enables their successful recycling in yields of 90-92% after photoreactions [16].